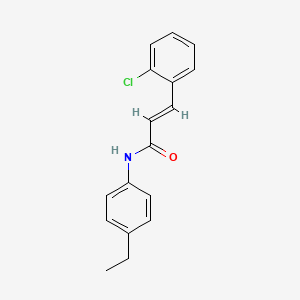![molecular formula C18H22N6O B5562249 3-{1-[2-(1H-pyrazol-1-yl)butanoyl]-4-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5562249.png)
3-{1-[2-(1H-pyrazol-1-yl)butanoyl]-4-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This chemical compound belongs to a class of fused heterocyclic compounds that have garnered interest due to their diverse chemical properties and potential biological activities. The compound features a complex structure, incorporating pyrazole, triazole, and pyridine rings, which are pivotal in its chemical behavior and interaction with biological systems.
Synthesis Analysis
The synthesis of this compound and its derivatives involves multiple steps, starting from the reaction of sodium salts of hydroxy-pyridinyl-propenones with different heterocyclic amines in the presence of piperidenium acetate. This process facilitates the creation of pyrazolo, triazolo, and pyrimidine derivatives, showcasing the compound's versatile synthetic adaptability (Mohamed et al., 2011).
Molecular Structure Analysis
The molecular structure is characterized by elemental analysis, spectral data, and X-ray diffraction when possible. The compound's structure is confirmed by its elemental composition and the distinct spectral characteristics, indicative of its complex molecular framework involving the interaction between pyrazole, triazole, and pyridine moieties.
Chemical Reactions and Properties
Chemical reactions involving this compound are diverse, including acylation reactions that lead to the formation of new classes of derivatives, such as 1,2,3-triazolo and pyrazolo pyridines. These reactions are facilitated by conditions like microwave irradiation, demonstrating the compound's reactivity and potential for generating a variety of chemically significant derivatives (Ibrahim et al., 2011).
Physical Properties Analysis
The physical properties, including solubility, are crucial for the compound's application in different fields. For instance, modifications of the compound have been made to improve water solubility at physiological pH, enhancing its suitability for various applications, especially in medicinal chemistry (Baraldi et al., 2012).
Aplicaciones Científicas De Investigación
Water Solubility and Adenosine Receptor Antagonism
Compounds structurally related to 3-{1-[2-(1H-pyrazol-1-yl)butanoyl]-4-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine have been explored for their potential as adenosine receptor antagonists. One study focused on enhancing the water solubility of these compounds by functionalizing the C(5) position, aiming to generate stable, water-soluble salts suitable for intravenous infusion. This approach facilitates the use of such compounds in medical applications, particularly as adenosine receptor antagonists, which have implications in treating cardiovascular diseases and other conditions (Baraldi et al., 2012).
Heterocyclic Compound Synthesis
Another area of application involves the synthesis of new heterocyclic compounds. Research has been conducted on the creation of thieno[2,3-b]pyridines, pyrazolo[1,5-a]pyrimidine, [1,2,4]triazolo[1,5-a]pyrimidine, and pyrimido[1,2-a] benzimidazole derivatives through reactions involving sodium salt of 3-hydroxy-(1-pyridin-2-yl)prop-2-en-1-one. These processes underscore the chemical versatility and potential utility of these compounds in synthesizing a wide range of heterocyclic structures, which have broad applications in pharmaceuticals and materials science (Mohamed et al., 2011).
Antimicrobial and Insecticidal Applications
Research on compounds with similar structures to 3-{1-[2-(1H-pyrazol-1-yl)butanoyl]-4-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine has also shown potential antimicrobial and insecticidal applications. For instance, new heterocycles incorporating thiadiazole moieties have been synthesized and evaluated as insecticidal agents against the cotton leafworm, demonstrating the potential of these compounds in agricultural and pest management applications (Fadda et al., 2017).
Propiedades
IUPAC Name |
2-pyrazol-1-yl-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O/c1-2-15(24-11-5-9-19-24)18(25)22-12-7-14(8-13-22)17-21-20-16-6-3-4-10-23(16)17/h3-6,9-11,14-15H,2,7-8,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOIAFNHJMOMJDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC(CC1)C2=NN=C3N2C=CC=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{1-[2-(1H-pyrazol-1-yl)butanoyl]-4-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


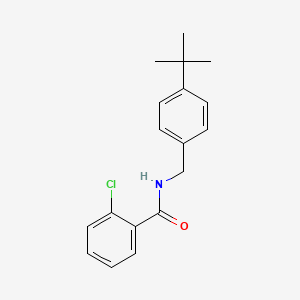
![4-{[(4-chlorophenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5562191.png)
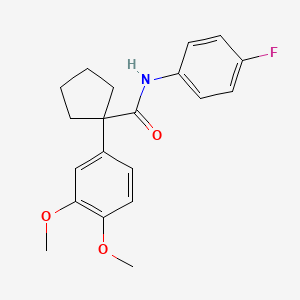
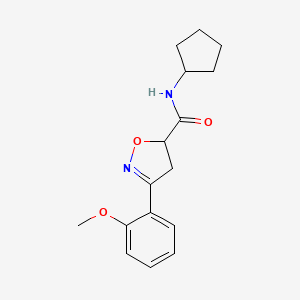
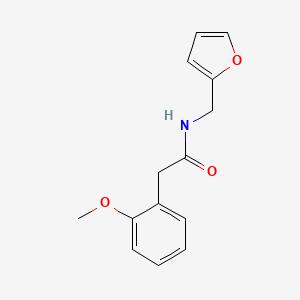
![N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]isonicotinamide](/img/structure/B5562220.png)
![methyl 3-(cyclobutylmethoxy)-5-[rel-(1S,6R)-3,9-diazabicyclo[4.2.1]non-9-ylcarbonyl]benzoate hydrochloride](/img/structure/B5562234.png)
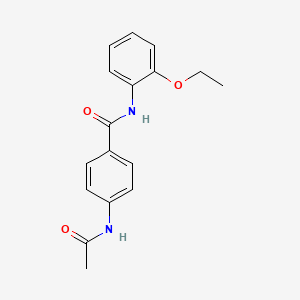
![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5562243.png)
![1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5562253.png)
![N-(3-fluoro-4-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5562258.png)
![3-[2-(2-fluorophenyl)vinyl]-2(1H)-quinoxalinone](/img/structure/B5562260.png)
